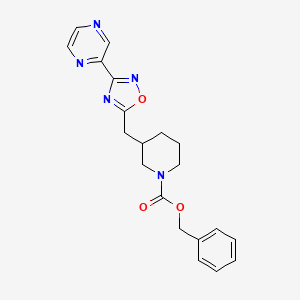

![molecular formula C19H14FN3O2S2 B2383064 2-fluoro-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide CAS No. 912625-47-9](/img/structure/B2383064.png)

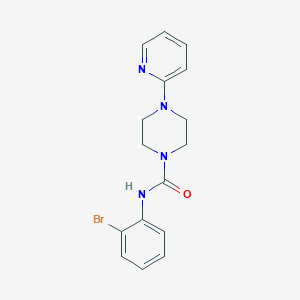

2-fluoro-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-fluoro-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide” is a novel 2-pyridyl, 4-morpholinyl substituted thiazolo [5,4- b ]pyridine analogue . These compounds have been shown to have potent phosphoinositide 3-kinase (PI3K) inhibitory activity .

Synthesis Analysis

These thiazolo [5,4- b ]pyridines were efficiently prepared in seven steps from commercially available substances in moderate to good yields . All of these N -heterocyclic compounds were characterized by nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) analysis .Molecular Structure Analysis

The structure of these compounds was confirmed by NMR and HRMS analysis . Further docking analysis revealed that the N -heterocyclic core of the compound was directly involved in the binding to the kinase through key hydrogen bonds interaction .Chemical Reactions Analysis

The structure−activity relationships (SAR) study showed that sulfonamide functionality was important for PI3Kα inhibitory activity . The pyridyl attached to thiazolo [5,4- b ]pyridine was another key structural unit for PI3Kα inhibitory potency, and replacement by phenyl led to a significant decrease in activity .Scientific Research Applications

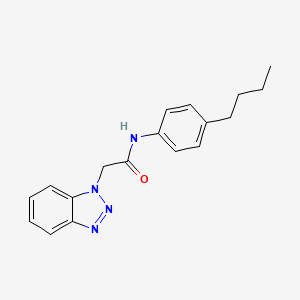

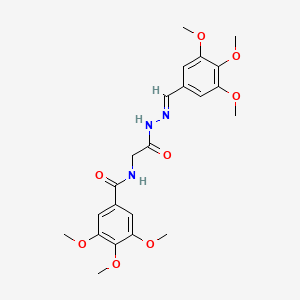

Synthesis of Novel Thiazole Derivatives

Specific Scientific Field

Chemistry, specifically organic synthesis and medicinal chemistry.

Methods of Application or Experimental Procedures

The reaction of hydrazonoyl halides with 2-(1-(4-(1,3-dioxoisoindolin-2-yl)phenyl)ethylidene)hydrazinecarbothioamide in ethanol and triethylamine yielded various thiazole derivatives .

Results or Outcomes

Three of the synthesized compounds were evaluated against a breast cancer cell line for their antitumor activity. The anticancer efficacy of these compounds was compared to the standard anticancer drug doxorubicin .

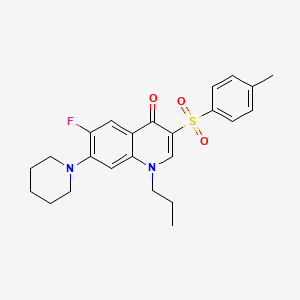

Design and Synthesis of Thiazolo[5,4-f]quinazolines as DYRK1A Inhibitors

Specific Scientific Field

Medicinal Chemistry, specifically kinase inhibitor design.

Methods of Application or Experimental Procedures

A library of novel 6,6,5-tricyclic thiazolo[5,4-f]quinazolines was synthesized mainly under microwave irradiation. Dimroth rearrangement and Appel salt chemistry were associated for the synthesis .

Results or Outcomes

Among the compounds of this novel chemolibrary, three inhibited DYRK1A with IC50 values in the double-digit nanomolar range (40, 47, and 50 nM, respectively) .

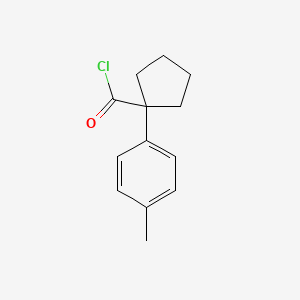

Thiazolo Pyridine-2-thiol

Methods of Application or Experimental Procedures

The specific methods of application or experimental procedures would depend on the particular chemical reaction in which this compound is being used .

Results or Outcomes

The results or outcomes would also depend on the specific chemical reaction. This compound is likely used to synthesize other compounds with potential biological activity .

Synthesis of Phosphorus-Containing Alkynes

Specific Scientific Field

Chemistry, specifically organic synthesis.

Summary of the Application

While not directly related to “2-fluoro-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide”, the synthesis of phosphorus-containing alkynes is a significant area of research in organic chemistry .

Methods of Application or Experimental Procedures

The synthesis involves the reaction of 2-chloroethynylphosphonate with N-substituted aminomalonates in the presence of various bases .

Results or Outcomes

The reaction occurred under mild conditions using potassium tert-butoxide as a base .

properties

IUPAC Name |

2-fluoro-N-[2-methyl-5-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]benzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14FN3O2S2/c1-12-8-9-13(18-22-15-6-4-10-21-19(15)26-18)11-16(12)23-27(24,25)17-7-3-2-5-14(17)20/h2-11,23H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYILDRYEADJGIW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C2=NC3=C(S2)N=CC=C3)NS(=O)(=O)C4=CC=CC=C4F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14FN3O2S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-fluoro-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide | |

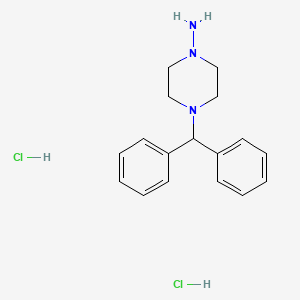

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-((4-chlorophenyl)sulfonyl)-N-(2-phenyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)piperidine-3-carboxamide](/img/structure/B2382987.png)

![N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-4-(ethylsulfonyl)benzamide](/img/structure/B2382988.png)

![1-[(2-Methylphenyl)methyl]-1,4-diazepane](/img/structure/B2382989.png)

![[(2,1,3-Benzothiadiazol-4-ylsulfonyl)(methyl)-amino]acetic acid](/img/structure/B2382990.png)

![3,6-Dibromoimidazo[1,2-a]pyrazine](/img/structure/B2382991.png)

![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)benzofuran-2-carboxamide](/img/structure/B2382994.png)

![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-cyanobenzamide hydrochloride](/img/structure/B2382997.png)